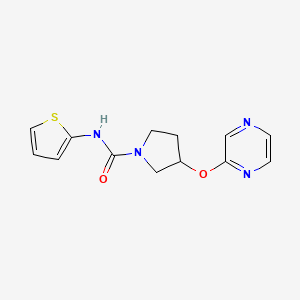

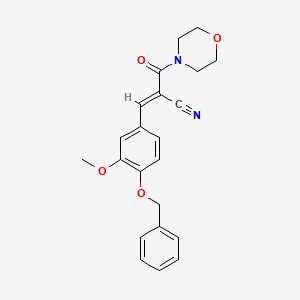

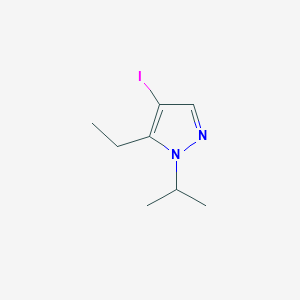

3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with the formation of a core heterocyclic structure followed by various functionalization reactions. For instance, the synthesis of pyrazole derivatives can involve the reaction of carbonyl compounds with hydrazines or the use of the Biginelli reaction, which is a one-pot synthesis involving an aldehyde, a diketo compound, and urea or thiourea in an acidic medium . These methods could potentially be adapted for the synthesis of 3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography can also be used to determine the three-dimensional structure and confirm the conformation of the rings within the molecule . The dihedral angle between rings, as well as the presence of hydrogen bond interactions, can significantly influence the molecular conformation and, consequently, the biological activity of the compound.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds like pyrazole and pyridine derivatives is influenced by the presence of functional groups and the electronic nature of the heterocyclic ring. These compounds can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and coupling reactions. The specific reactivity patterns of this compound would depend on the electronic distribution within the molecule and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are crucial for their application in medicinal chemistry. These properties include thermal stability, solubility in different solvents, and the potential for forming supramolecular structures through intermolecular interactions . Additionally, the non-linear optical properties of these compounds can be investigated to explore their potential in optical applications. The solvent effects on structural parameters can provide insights into the behavior of these compounds in different environments, which is essential for drug design and development .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Facile Synthesis : The synthesis of related compounds like 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has been achieved through Suzuki cross-coupling reactions. This process involves reacting 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters, a method that may be applicable to the synthesis of 3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide (Ahmad et al., 2021).

- Electronic and Optical Properties : The study of the electronic and nonlinear optical properties of these compounds, including considerations of various reactivity parameters like frontier molecular orbitals (FMOs), HOMO–LUMO energy gap, and electrophilicity index, can provide insights into the properties of this compound (Ahmad et al., 2021).

Potential Biological Activities

- 5-HT6 Receptor Antagonists : Related compounds, such as 3-(octahydropyrido[1,2-a]pyrazin-2-yl)- and 3-(hexahydropyrrolo[1,2-a]pyrazin-2-yl)phenyl-2-benzo[b]thiophene sulphonamide derivatives, have been shown to have high affinity for the 5-HT6 receptor, excellent selectivity against a range of other receptors, and good brain penetration, suggesting potential neuropharmacological applications (Bromidge et al., 2002).

- Heterocyclic Synthesis : The reactivity of related compounds like benzo[b]thiophen-2-yl-hydrazonoesters towards various nitrogen nucleophiles has been investigated, yielding derivatives like pyrazole, isoxazole, and pyrimidine. This indicates a potential for the use of this compound in synthesizing diverse heterocyclic compounds (Mohareb et al., 2004).

Catalytic Applications

- Efficient Catalyst : The use of related compounds as precursors in the synthesis of novel pyrano[2,3-d]pyrimidine derivatives, which have been catalyzed by Mn2O3 nanoparticles, suggests potential catalytic applications for this compound (Shehab & El-Shwiniy, 2018).

Propriétés

IUPAC Name |

3-pyrazin-2-yloxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c18-13(16-12-2-1-7-20-12)17-6-3-10(9-17)19-11-8-14-4-5-15-11/h1-2,4-5,7-8,10H,3,6,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUJVLKSMNAJQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

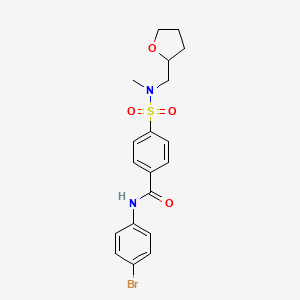

![(E)-4-(Dimethylamino)-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-enamide](/img/structure/B3017648.png)

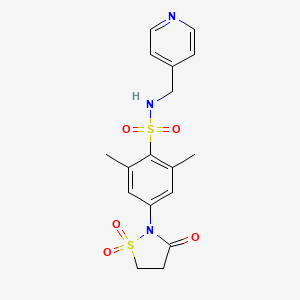

![N-(1',2-dimethyl-5'-morpholino-6'-oxo-1',6'-dihydro-[3,3'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3017650.png)

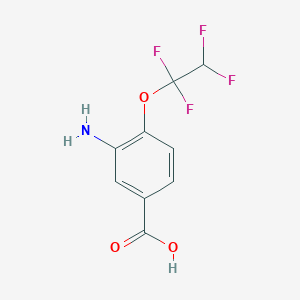

![1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid](/img/structure/B3017653.png)

![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B3017667.png)

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3017671.png)